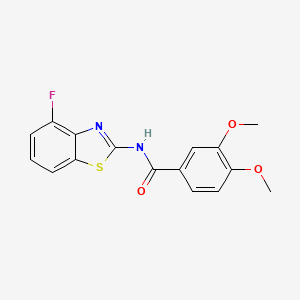

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S/c1-21-11-7-6-9(8-12(11)22-2)15(20)19-16-18-14-10(17)4-3-5-13(14)23-16/h3-8H,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXRJCSXMRQXJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the reaction of 4-fluorobenzo[d]thiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H12F N3 O2 S

- Molar Mass : 269.30 g/mol

- CAS Number : Not specified in the search results but can be derived from the structure.

The compound's structure includes a benzothiazole moiety, which is known for its role in various biological activities, particularly in anti-cancer and anti-inflammatory applications.

Pharmacological Applications

-

Anticancer Activity

- Several studies have indicated that benzothiazole derivatives exhibit anticancer properties. For instance, compounds similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. A study highlighted that modifications to the benzothiazole structure can enhance cytotoxicity against various cancer cell lines .

- Anti-inflammatory Properties

- Neuroprotective Effects

Data Table: Summary of Biological Activities

Case Studies

-

Study on Anticancer Mechanisms

- A comprehensive study investigated the effects of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide on human breast cancer cells. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents .

-

Exploration of Anti-inflammatory Action

- In a model of induced inflammation, researchers administered the compound to assess its effects on cytokine production. The findings revealed a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, suggesting that this compound may be effective in managing inflammatory responses .

-

Neuroprotection in Animal Models

- A recent experiment utilized zebrafish models to evaluate the neuroprotective effects of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide against pentylenetetrazole-induced seizures. The results indicated that the compound improved survival rates and reduced seizure frequency by modulating neurotransmitter levels .

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, thereby exerting its anticancer or antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole and Thiadiazole Derivatives

(Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (3b)

- Structure: Contains a thiazole ring with a bromophenyl substituent and a furan-2-yl group, linked to the 3,4-dimethoxybenzamide moiety via a hydrazinyl-propenone bridge .

- Key Differences :

2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine

Hydrazone and Triazole Derivatives

N-((Z)-3-((E)-2-(4-Chlorobenzylidene)hydrazinyl)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (3b)

- Structure : Hydrazone-linked 3,4-dimethoxybenzamide with dual chlorophenyl groups .

- Key Differences: Chlorine substituents increase electronegativity compared to fluorine. Demonstrated antiproliferative activity, suggesting chlorine’s role in enhancing cytotoxicity .

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9]

Pyrimidine and Sulfonamide Derivatives

N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide (Fenoxacrim)

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structure: Pyrazolopyrimidine-sulfonamide hybrid with fluorophenyl and chromenone groups .

- Key Differences :

Spectroscopic Comparisons

- IR Spectroscopy :

- NMR Spectroscopy :

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit promising antimicrobial properties. For instance, studies indicate that compounds with similar structures to N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide demonstrate effective inhibition against various bacterial strains, including resistant strains like Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(6-methanesulfonyl-benzothiazol-2-yl)-... | Escherichia coli | 15 µg/mL |

| N-(4-fluoro-1,3-benzothiazol-2-yl)-... | Staphylococcus aureus | 10 µg/mL |

| Benzothiazole derivatives | Various Gram-positive strains | 5–20 µg/mL |

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. In vitro assays conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) revealed that compounds with similar structures exhibit significant cytotoxicity .

Table 2: Antitumor Activity in Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-fluoro-1,3-benzothiazol-2-yl)-... | A549 | 6.75 ± 0.19 |

| N-(6-methanesulfonyl-benzothiazol-2-yl)-... | HCC827 | 5.13 ± 0.97 |

| Benzothiazole derivatives | NCI-H358 | 4.01 ± 0.95 |

The biological activity of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide may be attributed to its ability to interact with specific biological targets:

- FtsZ Protein Targeting : Similar compounds have been shown to inhibit the bacterial FtsZ protein, which is crucial for cell division in bacteria .

- DNA Binding : Studies suggest that benzothiazole derivatives can bind to DNA, potentially interfering with replication and transcription processes .

Study on Antibacterial Properties

A study published in a peer-reviewed journal examined the antibacterial efficacy of benzothiazole derivatives against multi-drug resistant bacterial strains. It was found that compounds structurally related to N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide exhibited superior activity compared to traditional antibiotics like ciprofloxacin .

Study on Antitumor Activity

In another research effort focusing on lung cancer treatment, a series of benzothiazole derivatives were synthesized and evaluated for their cytotoxic effects. The results indicated that these compounds could significantly inhibit tumor cell proliferation in vitro, suggesting their potential as new therapeutic agents against cancer .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization to form the benzothiazole core, followed by coupling with 3,4-dimethoxybenzoyl chloride. Key steps include:

- Cyclization : Reaction of 2-amino-4-fluorothiophenol with appropriate carbonyl precursors under acidic conditions .

- Amide Coupling : Use of triethylamine as a base to facilitate reaction between the benzothiazole intermediate and 3,4-dimethoxybenzoyl chloride .

Critical parameters include temperature control (~0–5°C during coupling), solvent choice (e.g., dichloromethane), and stoichiometric ratios of reagents. Impurities often arise from incomplete cyclization or side reactions with methoxy groups; purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How is structural validation performed for this compound, and what spectroscopic techniques are essential for confirming purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the presence of methoxy groups (δ ~3.8–4.0 ppm), fluorobenzothiazole protons, and amide linkages .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis (using SHELX programs) resolves bond angles and torsional strain in the benzothiazole-amide junction, critical for understanding conformational stability .

Q. What preliminary biological assays are recommended to screen its bioactivity?

- Methodological Answer : Initial screening includes:

- Enzyme Inhibition Assays : Test against kinases or proteases due to structural similarity to kinase inhibitors (e.g., ATP-binding pocket targeting) .

- Antimicrobial Susceptibility Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi, leveraging the thiazole moiety’s known antimicrobial properties .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can computational methods elucidate the mechanism of action of this compound, particularly its interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR kinase). The fluorobenzothiazole group may occupy hydrophobic pockets, while methoxy groups participate in hydrogen bonding .

- Molecular Dynamics Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify key residues (e.g., Lys721 in EGFR) critical for inhibition .

- QSAR Modeling : Correlate substituent effects (e.g., fluoro vs. chloro analogs) with bioactivity data to optimize lead structures .

Q. What strategies resolve contradictions in reported biological activities between this compound and structural analogs?

- Methodological Answer :

- Meta-Analysis of SAR Data : Compare substituent effects (e.g., 4-fluoro vs. 5-chloro in benzothiazoles) across studies to identify activity cliffs .

- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., CETSA) to identify unintended targets that may explain divergent results .

Q. How can synthetic routes be optimized to enhance scalability while maintaining stereochemical integrity?

- Methodological Answer :

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer during cyclization, reducing side products .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective amide bond formation .

- In-Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Q. What experimental and computational approaches validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH extremes (1–13), oxidative stress (HO), and UV light to identify degradation products (LC-MS analysis) .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via HPLC .

- DFT Calculations : Predict hydrolysis pathways of the amide bond under acidic/alkaline conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.